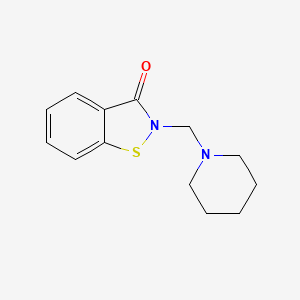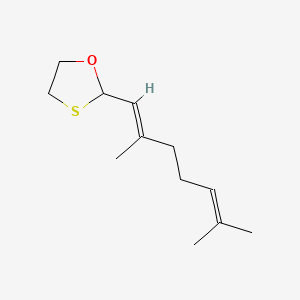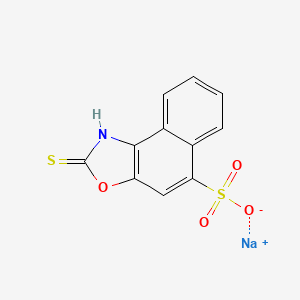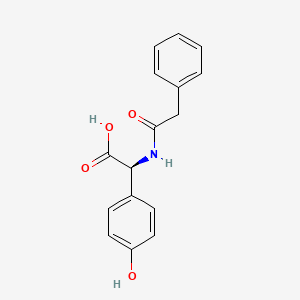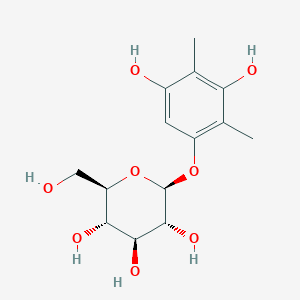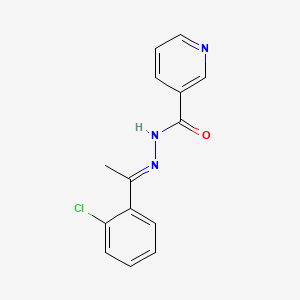
3-Pyridinecarboxylic acid, (1-(2-chlorophenyl)ethylidene)hydrazide, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxylic acid, (1-(2-chlorophenyl)ethylidene)hydrazide, (E)- is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a hydrazide moiety attached to an ethylidene group with a 2-chlorophenyl substituent. The (E)- configuration indicates the specific geometric isomerism of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, (1-(2-chlorophenyl)ethylidene)hydrazide, (E)- typically involves the condensation of 3-pyridinecarboxylic acid hydrazide with 2-chloroacetophenone. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxylic acid, (1-(2-chlorophenyl)ethylidene)hydrazide, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Propriétés
Numéro CAS |
133661-77-5 |
|---|---|
Formule moléculaire |
C14H12ClN3O |
Poids moléculaire |
273.72 g/mol |
Nom IUPAC |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12ClN3O/c1-10(12-6-2-3-7-13(12)15)17-18-14(19)11-5-4-8-16-9-11/h2-9H,1H3,(H,18,19)/b17-10+ |
Clé InChI |
DEVXPGRZAHJRJG-LICLKQGHSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC=CC=C2Cl |
SMILES canonique |
CC(=NNC(=O)C1=CN=CC=C1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





